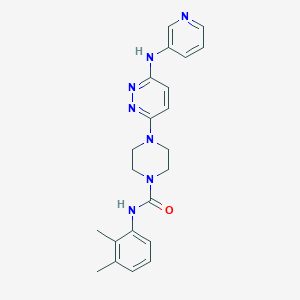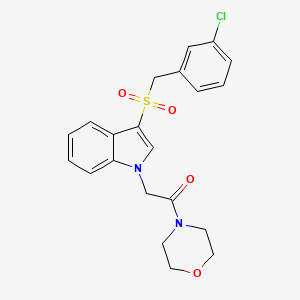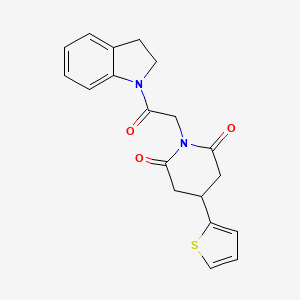![molecular formula C24H16N2O2 B2716077 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102542-91-6](/img/structure/B2716077.png)
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule that contains several functional groups, including two phenyl groups, an amino group, and a dione group. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, isoquinolines are generally synthesized through methods such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or the Pictet-Spengler reaction . The synthesis would likely involve multiple steps, including the formation of the isoquinoline core and the attachment of the phenyl and amino groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring . The two phenyl groups and the amino group are attached to this core.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl groups, the amino group, and the dione group. The amino group can participate in reactions such as acylation, alkylation, and condensation . The dione group can undergo reactions such as reduction and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the dione group could make the compound susceptible to hydrolysis .Aplicaciones Científicas De Investigación
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share structural similarities with 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been identified for their broad biological potentials. These compounds exhibit a range of activities such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This highlights the chemical's relevance in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Metal-to-Ligand Charge Transfer in Coordination Compounds
Research into cuprous bis-phenanthroline coordination compounds, which are structurally related to this compound, has shown that these compounds exhibit metal-to-ligand charge transfer excited states. This property is utilized in designing compounds with long-lived excited states at room temperature, potentially for applications in photochemical and photophysical studies (Scaltrito et al., 2000).
Synthetic Protocols for Pharmacologically Important Compounds
The synthesis of compounds containing the benzo[c]chromen-6-one core, which is structurally related to this compound, has been reviewed. These compounds are of significant pharmacological importance, serving as core structures for secondary metabolites. Synthetic approaches for these compounds have been explored due to their limited natural availability, underlining their importance in medicinal chemistry (Mazimba, 2016).
Nucleic Acid-Binding Isoquinoline Alkaloids
Isoquinoline alkaloids, which are related to this compound, exhibit significant pharmacological properties, including potential anticancer properties. These compounds bind to nucleic acids, and their interaction aspects are essential for drug design and therapeutic applications. The review of these interactions offers insights into the molecular aspects of the binding, specificity, and energetics, providing a basis for new drug development (Bhadra & Kumar, 2012).
Environmental and Toxicological Studies
Synthetic phenolic antioxidants, structurally related to the discussed compound, have been extensively studied for their occurrence in various environmental matrices and their potential toxicological effects. Such studies highlight the importance of understanding the environmental impact and human exposure to these compounds and their transformation products. The research suggests avenues for future studies on contamination, behaviors, and toxicity effects of novel compounds (Liu & Mabury, 2020).
Direcciones Futuras
Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The presence of the isoquinoline core and the phenylamino group suggests that it could have interesting biological properties that are worth exploring .
Mecanismo De Acción
Mode of Action
The exact mode of action of 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Given the complexity of the molecule, it is plausible that it could interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown. The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .
Propiedades
IUPAC Name |
6-anilino-2-phenylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23-19-13-7-12-18-21(25-16-8-3-1-4-9-16)15-14-20(22(18)19)24(28)26(23)17-10-5-2-6-11-17/h1-15,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHSDPQIIVTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715994.png)
![1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715995.png)
![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)
![N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2715998.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B2716000.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)



![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2716013.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)

